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Compound of Interest

N-cyclobutyl-N-methylsulfamoyl
Compound Name:

chloride
CAS No.: 1411944-92-7
Cat. No.: B2619752

Get Quote

Executive Summary

In medicinal chemistry, the sulfamoyl moiety (

) serves as a critical pharmacophore, often acting as a bioisostere for carboxamides or as a
transition-state mimic in protease inhibitors. While Dimethylsulfamoyl chloride (DMSC) is the
standard reagent for introducing the

-dimethylsulfamoyl group, the sterically demanding
-cyclobutyl-
-methylsulfamoyl chloride (CBMSC) has emerged as a specialized alternative.

This guide analyzes the reactivity, physicochemical properties, and synthetic utility of these two
reagents. The cyclobutyl variant offers distinct advantages in lipophilicity modulation (LogP)
and metabolic stability, albeit with reduced electrophilic reactivity that necessitates tailored
experimental protocols.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2619752#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Physicochemical & Structural Analysis

The structural difference between the two reagents dictates their reactivity profiles. The
cyclobutyl group in CBMSC introduces significant steric bulk and lipophilicity compared to the
planar, compact methyl groups in DMSC.

) ] -Cyclobutyl-
Dimethylsulfamoyl Chloride
Feature
(DMSC) -methylsulfamoy! Chloride
(CBMSC)
Structure
Molecular Weight 143.59 g/mol 183.66 g/mol
High (Cyclobutyl ring puckerin
Steric Bulk (Tolman) Moderate (~6.7 kcal/mol) ) oh (Cy y. 9P J
increases effective volume)
Predicted LogP ~0.3 ~1.6 (Increased lipophilicity)
Boiling Point 185°C (at 760 mmHg) >200°C (Predicted)
Physical State Colorless to pale yellow liquid Viscous oil or low-melting solid

Scientific Insight: The cyclobutyl ring exists in a puckered conformation. This steric crowding
shields the sulfur atom more effectively than the freely rotating methyl groups in DMSC, directly
impacting the rate of nucleophilic attack (

mechanism).

Reactivity Profile & Mechanistic Causality[1]

Both reagents react via an

-like mechanism at the sulfur center. However, the reaction kinetics differ significantly due to
the "Ortho Effect" equivalent provided by the cyclobutyl group.

A. Electrophilicity & Kinetics

o DMSC: Highly reactive electrophile. Reacts rapidly with primary amines, secondary amines,
and alcohols at
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to Room Temperature (RT).

o Risk:[1] Prone to rapid hydrolysis in the presence of moisture; can lead to bis-
sulfamoylation if the nucleophile is in excess.

o CBMSC: Attenuated reactivity. The cyclobutyl group hinders the trajectory of the incoming
nucleophile (

).
o Advantage:[1][2] Higher chemoselectivity. Less likely to react with poor nucleophiles (e.qg.,
steric encumbered anilines) without activation (catalysis).

o Protocol Adjustment: Often requires elevated temperatures (

) or stronger nucleophilic catalysts (e.g., DMAP) to reach completion.

B. Stability (Hydrolysis)
 DMSC: Hygroscopic and hydrolyzes readily to dimethylsulfamic acid and HCI. Requires
storage under inert gas at

o CBMSC: Enhanced hydrolytic stability due to steric shielding. While still moisture-sensitive, it
tolerates brief exposure to ambient air better than DMSC, improving handling reproducibility

during weighing and transfer.

Experimental Workflows
Workflow 1: Synthesis of the Reagents

While DMSC is a commodity chemical, CBMSC is often synthesized in situ or prepared from
the amine precursor due to its specialized nature.

DOT Diagram: Synthesis & Application Pathway
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Caption: General synthetic pathway for sulfamoyl chlorides and their subsequent conversion to

sulfamides. Note the temperature control is critical for the chloride formation.

Workflow 2: Comparative Sulfamoylation Protocol

Objective: Synthesis of an unsymmetrical sulfamide (

).

CBMSC Protocol (Sterically
Step DMSC Protocol (Standard) _

Hindered)

DCM or 1,2-Dichloroethane
1. Solvent DCM or THF (Anhydrous)

(DCE)
) B Triethylamine (TEA) (1.2 - 1.5 DIPEA (Hunig's Base) (2.0 eq)

. Base
eq) or NaH
) DMAP (10-20 mol%) often

3. Catalyst None usually required. ]

essential.

N Dropwise at Dropwise at RT. Less
4. Addition ]
Exothermic exothermic.

Heat to
5. Reaction Stir at RT for 1-4 hours.

for 4-16 hours.

Quench with water, extract

6. Workup Standard aqueous workup.

immediately.
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Expert Tip: For CBMSC, if the reaction stalls, switch solvent to Acetonitrile (MeCN) and use
Cesium Carbonate (

) as the base. The higher polarity of MeCN stabilizes the transition state, and the elevated
boiling point allows for higher thermal activation.

Strategic Applications in Drug Discovery

Why choose the sterically demanding CBMSC over the standard DMSC?

o Metabolic Stability: The cyclobutyl group is less prone to oxidative dealkylation (via CYP450
enzymes) compared to

-ethyl or

-isopropyl groups. It removes the "soft spot" of hydrogen abstraction found in linear alkyl
chains.

 Lipophilicity & BBB Penetration: The addition of the cyclobutyl ring increases LogP by ~1.3
units compared to the dimethyl analog. This is a strategic modification to improve blood-brain
barrier (BBB) permeability in CNS-targeted drugs (e.g., Nav1.7 inhibitors for pain).

o Conformational Locking: The bulk of the cyclobutyl group can lock the sulfonamide nitrogen
into a specific rotamer, potentially reducing the entropic penalty upon binding to a receptor
pocket (e.g., GPCRs or Kinases).

DOT Diagram: Decision Logic for Reagent Selection
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Caption: Decision matrix for selecting between Dimethyl and N-Cyclobutyl-N-methyl variants
during Lead Optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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